2-(Pyridin-4-yl)cyclopropanecarbaldehyde
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Overview
Description
2-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C9H9NO It features a cyclopropane ring attached to a pyridine ring, with an aldehyde functional group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine-4-carbaldehyde with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(Pyridin-4-yl)cyclopropanecarboxylic acid.
Reduction: 2-(Pyridin-4-yl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-4-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition or condensation reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)cyclopropanecarbaldehyde
- 2-(Pyridin-2-yl)cyclopropanecarbaldehyde
- 2-(Pyridin-4-yl)cyclopropanemethanol
Uniqueness
2-(Pyridin-4-yl)cyclopropanecarbaldehyde is unique due to the position of the pyridine ring and the presence of the cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-pyridin-4-ylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIHILOKBYQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=NC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640479 |
Source
|
Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-10-8 |
Source
|
Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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